2,4,5-Trichlorophenol

Catalog No.
S593809
CAS No.
95-95-4
M.F
C6H3Cl3O
C6H3Cl3O
C6H2Cl3(OH)
M. Wt
197.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trichlorophenol

CAS Number

95-95-4

Product Name

2,4,5-Trichlorophenol

IUPAC Name

2,4,5-trichlorophenol

Molecular Formula

C6H3Cl3O
C6H3Cl3O
C6H2Cl3(OH)

Molecular Weight

197.4 g/mol

InChI

InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H

InChI Key

LHJGJYXLEPZJPM-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)O

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
In water, 1,200 mg/L at 25 °C
In water, 8.82X10+2 mg/kg at 25 °C
Solubility (g/100 g solvent, 25 °C): 615 acetone; 163 benzene; 51 carbon tetrachloride; 525 ether; 30, 525 denatured alc formula; 615 methanol; 56 liquid petrolatum at 50 °C; 79 soybean oil; 122 toluene
Very soluble in ethanol, ethyl ether, benzene; soluble in acetic acid
Solubility in water, g/l at 20 °C: 1.2 (poor)

Synonyms

2,4,5-trichlorophenol, 2,4,5-trichlorophenol, copper salt, 2,4,5-trichlorophenol, potassium salt, 2,4,5-trichlorophenol, sodium salt, 2,4,5-trichlorophenolate

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)O

Environmental Fate and Impact

  • Persistence and Degradation

    Research efforts explore the behavior of TCP in the environment. Studies investigate its persistence in soil and water, examining how long it takes for natural processes to break it down []. Additionally, scientists explore degradation pathways, identifying the breakdown products and their potential environmental effects [].

  • Bioaccumulation and Biomagnification

    Scientific studies assess the potential for TCP to accumulate in living organisms. This includes research on how TCP uptake occurs in plants and animals at different trophic levels within a food chain []. Understanding bioaccumulation and biomagnification helps scientists evaluate potential risks to ecosystems.

Health Effects

  • Toxicological Studies

    Although TCP is no longer widely used, some research focuses on its potential health effects. In-vitro and in-vivo studies investigate how TCP exposure might affect various organs and systems, aiming to identify potential mechanisms of toxicity [].

  • Carcinogenicity Studies

    The International Agency for Research on Cancer (IARC) has classified TCP as "not classifiable as to human carcinogenicity" []. However, some research explores potential links between TCP exposure and cancer risk, requiring further investigation [].

2,4,5-Trichlorophenol (TCP) is an organochloride compound with the molecular formula C₆H₃Cl₃O []. It exists as a grey flaky or needle-shaped solid with a strong phenolic odor []. TCP was previously used as a fungicide and herbicide but is no longer in widespread use due to environmental and health concerns []. However, it remains significant in scientific research as a precursor to other chemicals and as a contaminant.


Molecular Structure Analysis

The structure of TCP features a benzene ring with chlorine atoms substituted at the 2nd, 4th, and 5th positions. A hydroxyl group (OH) is attached directly to the benzene ring at the 1st position []. This structure gives TCP several key features:

  • Chlorine substitution: The three chlorine atoms increase the hydrophobicity (water-repelling nature) of the molecule compared to phenol [].
  • Hydrogen bonding: The hydroxyl group allows TCP to participate in hydrogen bonding with other molecules, which can influence its solubility and interactions with biological systems [].

Chemical Reactions Analysis

Synthesis

TCP can be synthesized through various methods, including the chlorination of phenol or the condensation of trichloroacetic acid with benzene []. However, a significant concern is the formation of dioxin (TCDD) as a contaminant during TCP production, particularly with chlorination methods [].

Precursor role

TCP is a crucial intermediate in the production of several chemicals, most notably 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a herbicide notorious for its association with Agent Orange in the Vietnam War []. The reaction can be simplified as:

C6H3Cl3O (TCP) + CH2ClCOOH -> C6H3Cl2COOH (2,4,5-T) + HCl

Decomposition

While specific decomposition pathways haven't been extensively studied, TCP is likely to decompose under high temperatures or through reactions with strong oxidizing agents.

Physical and Chemical Properties

  • Melting point: 63 °C []
  • Boiling point: 253 °C []
  • Solubility: Slightly soluble in water (1.4 g/L at 25 °C) []. More soluble in organic solvents like ethanol, acetone, and chloroform.
  • Stability: Relatively stable under ambient conditions but decomposes at high temperatures [].
  • Flash point: 133 °C []

Mechanism of Action (not applicable)

TCP is a hazardous compound with several safety concerns:

  • Toxicity: Exposure to TCP can irritate the skin, eyes, respiratory tract [, ]. High exposure can cause more severe effects like weakness, difficulty breathing, and convulsions []. The US Environmental Protection Agency (EPA) has classified TCP as a Group D, not classifiable as to human carcinogenicity due to limited data [].
  • Environmental impact: TCP is persistent in the environment and can accumulate in the food chain []. It is classified as a hazardous waste by the EPA.

The chemistry of 2,4,5-trichlorophenol is similar to that of other phenolic compounds. It can undergo various reactions typical of phenols:

  • Esterification: Reacts with acids to form esters.
  • Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles.
  • Oxidation: Can be oxidized to form quinones or other derivatives.

In industrial contexts, it is often produced through reactions involving chlorination of phenol or by the hydrolysis of chlorinated aromatic compounds .

2,4,5-Trichlorophenol exhibits significant biological activity. It has been identified as a potential endocrine disruptor and has shown toxicity towards various organisms. In laboratory studies, it has been linked to adverse effects in aquatic life and may pose risks to human health upon exposure. Acute exposure can lead to skin irritation and respiratory issues, while chronic exposure has been associated with more severe health risks such as cancer due to its potential mutagenic properties .

Several methods exist for synthesizing 2,4,5-trichlorophenol:

  • Chlorination of Phenol: This involves the direct chlorination of phenol using chlorine gas or chlorinating agents.
  • Ulman Reaction: A method where phenols react with chlorinated aromatic compounds in the presence of a catalyst.
  • Hydrolysis of Chlorinated Compounds: Involves hydrolyzing chlorinated derivatives to yield 2,4,5-trichlorophenol .

Historically, 2,4,5-trichlorophenol has found applications in various fields:

  • Agriculture: Used as a herbicide and fungicide.
  • Chemical Manufacturing: Serves as an intermediate for synthesizing other chemicals like 2,4,5-trichlorophenoxyacetic acid (a component of Agent Orange) and hexachlorophene.
  • Preservatives: Utilized in some wood preservation formulations due to its antifungal properties .

Research on the interactions of 2,4,5-trichlorophenol with biological systems indicates that it can bind to proteins and disrupt cellular functions. Studies have shown that it may interact with endocrine pathways and affect hormone regulation in various organisms. Additionally, its ability to generate reactive oxygen species could contribute to oxidative stress in cells .

Several compounds share structural similarities with 2,4,5-trichlorophenol. These include:

  • 2,4-Dichlorophenol: Similar in structure but contains only two chlorine atoms; used as a disinfectant.
  • Pentachlorophenol: Contains five chlorine atoms; used as a pesticide and wood preservative but has higher toxicity.
  • 2,4-Dichloroaniline: An amine derivative that is also used in dye manufacturing.

Comparison Table

Compound NameChlorine AtomsMain UsesToxicity Level
2,4-Dichlorophenol2DisinfectantModerate
2,4,5-Trichlorophenol3Herbicide/FungicideHigh
Pentachlorophenol5Pesticide/Wood PreservativeVery High
2,4-Dichloroaniline2Dye ManufacturingModerate

Uniqueness

What sets 2,4,5-trichlorophenol apart from its similar compounds is its historical context related to environmental contamination and health risks associated with dioxin production during its synthesis. Its role in the formulation of Agent Orange further highlights its significance in discussions surrounding chemical safety and environmental impact .

Physical Description

2,4,5-trichlorophenol appears as colorless needles, gray flakes or off-white lumpy solid. Phenolic odor. Formerly used as a fungicide and bactericide.
Colorless to gray solid with a strong odor of phenol; [HSDB] White powder; [MSDSonline]
COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Needles from alcohol, petroleum ether
Needles from alcohol or ligroin
Gray flakes in sublimed mass
Colorless needles

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

195.924948 g/mol

Monoisotopic Mass

195.924948 g/mol

Boiling Point

487 °F at 760 mmHg (NTP, 1992)
262 °C
Sublimes. BP: 248 °C at 746 mm Hg; 253 °C at 760 mm Hg; pK (25 °C) 7.37
253 °C

Flash Point

133.0 °C (271.4 °F) (Closed cup)
133 °C c.c.

Heavy Atom Count

10

Taste

Taste threshold concentration in water is 1.0 ug/L

Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 6.8

Density

1.678 at 77 °F (NTP, 1992) - Denser than water; will sink
Specific gravity: 1.678 at 25 °C/4 °C
1.68 g/cm³

LogP

3.72 (LogP)
log Kow = 3.72
3.7

Odor

Strong phenolic odor

Odor Threshold

Odor threshold in water is as follows: 100 ug/l at 30 °C, 1000 ug/l @ 25 °C.

Decomposition

When heated to decomp, it emits toxic fumes of /hydrogen chloride/ and explodes.

Melting Point

154 °F (NTP, 1992)
67 °C

UNII

32526637PN

Related CAS

136-32-3 (hydrochloride salt)
35471-43-3 (potassium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: 2,4,5-Trichlorophenol is a grey flake or colorless needle solid. It has a phenol like odor. It is highly soluble in water. USE: 2,4,5-Trichlorophenol was formerly used as a preservative, fungicide and bactericide. It can be an impurity in some pesticides. When chlorine is used to disinfect water, 2,4,5-trichlorophenol can be produced. In the bleaching process in pulp and paper mills, 2,4,5-trichlorophenol may be released. EXPOSURE: Exposure to 2,4,5-trichlorophenol can be from inhalation, ingestion, or eye or skin contact. If 2,4,5-trichlorophenol is released to the environment, it may be broken down in air. Small amounts of it will evaporate from soil and water surfaces. It will degrade in water exposed to sunlight. It is expected to have high to slight mobility in soil. It is expected to have high to very high build up in aquatic organisms. Microbes in water and soil will break down 2,4,5-trichlorophenol. RISK: Direct contact with 2,4,5-trichlorophenol may cause irritation of the eyes, skin, nose, and lungs. The potential for 2,4,5-trichlorophenol to cause systemic toxicity, reproductive and developmental toxicity, or cancer has not been studied in humans. Degenerative effects in the liver and kidney were found in laboratory animals repeatedly exposed to high concentrations of 2,4,5-trichlorophenol in the diet. In 1999, The International Agency for Research on Cancer (IARC) determined that 2,4,5-trichlorophenol had not been adequately tested for carcinogenicity in laboratory animals. IARC determined that combined exposures to polychlorophenols or to their sodium salts are possibly carcinogenic to humans, but this determination was based predominantly on evidence from studies of 2,4,6-trichlorophenol and pentachlorophenol. The potential for 2,4,5-trichlorophenol to cause cancer in humans has not been assessed by the EPA IRIS program or the U.S. National Toxicology Program. (SRC)

Mechanism of Action

The molecular basis of the toxic properties of phenoxy herbicides in humans and animals has been insufficiently studied. In this study, damage parameters [levels of reduced glutathione (GSH) and total glutathione; activity of glutathione reductase (GR); activities of catalase (CAT) and superoxide dismutase (SOD); levels of adenine nucleotides and adenine energy charge (AEC)] were measured in human erythrocytes exposed in vitro to 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its metabolite 2,4,5-trichlorophenol (2,4,5-TCP). Both 2,4,5-T and 2,4,5-TCP decreased the level of reduced glutathione (GSH) in erythrocytes in comparison to the control, but did not significantly change the total glutathione (2GSH + GSSG). This suggests that GSH concentration decreases concomitantly with an increase in oxidized glutathione (GSSG). 2,4,5-TCP at 100 ppm significantly decreased catalase and SOD activities. 2,4,5-T and 2,4,5-TCP did not significantly change the activity of glutathione reductase. 2,4,5-TCP decreased the level of ATP and increased the content of ADP and AMP, indicating a fall in AEC. 2,4,5-T and 2,4,5-TCP significantly changed the erythrocyte morphology. All these data are evidence of oxidative stress in erythrocytes incubated with 2,4,5-T and 2,4,5-TCP; the stress appears to be more intense in the case of 2,4,5-TCP.
Chlorinated phenols ... are very effective (... in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/

Vapor Pressure

1 mmHg at 162 °F ; 5 mmHg at 215.8 °F (NTP, 1992)
0.008 [mmHg]
Vapor pressure: 1 mm Hg at 72.0 °C
0.0075 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 2.9

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

2,3,7,8-Tetrachlorodibenzo-p-dioxin may be formed as a byproduct during the synthesis of 2,4,5-trichlorophenol by the hydrolysis of 1,2,4,5-tetrachlorobenzene using methanol and sodium hydroxide at elevated pressure or ethylene glycol and sodium hydroxide at atmospheric pressure.
All technical and formulated 2,4,5-trichlorophenol products are contaminated in varying degrees by a byproduct of the manufacturing process, 2,3,7,8-tetrachlorodibenzo-p-dioxin.
... Tri-, tetra- and pentachlorodimethoxy-dibenzofurans were present in 3/6 samples of 2,4,5-trichlorophenol or its sodium salt; and tetra-, penta- and hexachlorodibenzofurans were found in one sample of 2,4,6-trichlorophenol.

Other CAS

95-95-4

Absorption Distribution and Excretion

Cattle fed this compound at 9, 30, or 60 mg/kg body weight had 2,4,5-T3CP tissue concentrations ranging from 0.06 to 0.48 mg/kg in the liver and from 0.05 to 0.10 mg/kg in kidney. No residues were detected in samples of muscle and fat from sheep or cattle fed Silvex. Sheep exposed to 2,4,5-T in the diet at 2000 mg/kg for 28 days exhibited 2,4,5-T3CP levels of 6.1 mg/kg, 0.90 mg/kg, 0.13 mg/kg, and 0.05 mg/kg tissue, in the liver, kidney, muscle, and fat, respectively.
The 2,4,5-trichlorophenol-derived herbicides 2,4,5-T and Silvex, were fed at dose levels of 0, 300, 1000 and 2000 mg/kg diet to adult cattle and sheep for 28 days. ... No residues of 2,4,5-trichlorophenol were found in the fat of sheep receiving 2000 mg/kg diet 2,4,5-T (0.05 mg/kg detection limit); average residue levels in liver were over 6 times the average in kidney: 6.1 versus 0.90 and 4.4 versus 0.81 mg/kg in tissues taken 1 day and 7 days after treatment, respectively. ... /In/ sheep and cattle fed Silvex, levels were 0.06-0.63 mg/kg in liver and less than 0.05-0.17 mg/kg in kidney.
/Trichlorophenols/ appear not to penetrate intact rabbit or guinea pig skin (percutaneous absorption) in significant amt ... .
2,4,5-Trichlorophenol was identified in urine samples as a major metabolite of gamma-hexachlorocyclohexane (gamma-BHC) in 21 workers.
The chlorophenols are absorbed from the gastroenteric tract and from parenteral sites of injection. /Chlorophenols/

Metabolism Metabolites

2,4,5-Trichlorophenol yields 3,4,6-trichlorocatechol in rabbit.
Study shows that 2,4,5-trichlorophenol is a urinary metabolite of hexachlorobenzene. Isolated by TLC from urine of rats fed hexachlorobenzene.
(14)C labeled 1,2,4-trichlorobenzene was admin orally (10 mg/kg) and iv (10 mg/kg) to ... rhesus monkeys. Glucuronides of 2,4,5-trichlorophenol and 2,3,5-trichlorophenol accounted for 14-37% of the monkey's urinary metabolites.
In rats fed 600-3000 mg beta-hexachlorocyclohexane/kg, 2,4,5-trichlorophenol was identified in the urine, liver, and kidney.
For more Metabolism/Metabolites (Complete) data for 2,4,5-TRICHLOROPHENOL (8 total), please visit the HSDB record page.
2,4,5-trichlorophenol is a known human metabolite of 1,2,4-trichlorobenzene.
2,4,5-TCP can be metabolized to 3,4,6-trichlorocatechol, 2,5-dichlorohydroquinone, and a dihydroxydichlorobenzene. Metabolites can also be dimerized to a dihydroxyhexachlorobiphenyl, a dihydroxypentachlorodiphenyl ether, two hydroxypentachlorodiphenyl ethers, a hydoxyhexachlorodiphenyl ether, and a hydroxyhexachlorodioxin or hydroxyhexachlorodiphenoquinone. The metabolites are excreted in urine (L159).

Associated Chemicals

2,3,4-Trichlorophenol; 15950-66-0
Agent orange; 39277-47-9
2,3,5-Trichlorophenol; 933-78-8

Wikipedia

2,4,5-Trichlorophenol

Biological Half Life

Uptake rates of total (14)C in fathead minnows (Pimephales promelas) exposed to sublethal concn of 2,4,5-trichlorophenol were measured. The mean whole body (14)C concn factor was 1850. After 28 days of exposure, 78.6% of the (14)C was parent cmpd. The observed mean (14)C depuration half-life for lower and higher exposures combined was 12 hr parent cmpd comprised 2.7% of total (14)C. The percentage of acetone unextractable (14)C incr from the end of uptake to the end of depuration. (14)C contribution from polar metabolites incr relative to total (14)C during the depuration phase.

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Prepared by treating 1,2,4,5-tetrachlorobenzene with methanolic NaOH in autoclave at 160 °For several hr.

General Manufacturing Information

Phenol, 2,4,5-trichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
Most production of 2,4,5-T and fenoprop has been discontinued because of the high toxicity of the dioxin contaminant formed during manufacture of the 2,4,5-trichlorophenol intermediate used for making these herbicides.
Can be converted to sodium salt by reaction with sodium carbonate; the hydroxyl group forms ethers, esters, and salts with metals and amines; aromatic portion undergoes substitution reactions such as nitration, alkylation, acetylation, and halogenation; chlorine atoms can be hydrolyzed to produce polyhydroxyl benzenes, by reaction with bases at elevated temperatures and pressures; oxidative decomposition occurs with strong oxidizing agents.
Dow ceased production of 2,4,5-trichlorophenol in 1979, Vertac ceased production of 2,4,5-trichlorophenol in 1983.
2,4,5-Trichlorophenol was first prepared in 1920. Commercial production /of 2,4,5-trichlorophenol in the USA/ was first reported in 1950.
For more General Manufacturing Information (Complete) data for 2,4,5-TRICHLOROPHENOL (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: DOE OH100R; Procedure: high performance liquid chromatography with ultraviolet absorbance detection; Analyte: 2,4,5-trichlorophenol; Matrix: leachates and aqueous liquid-waste samples; Detection Limit: 2.2 mg/L.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4,5-trichlorophenol; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 37 ug/L.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4,5-trichlorophenol; Matrix: water; Detection Limit: 10 ug/L.
Method: EPA-RCA 8041A; Procedure: gas chromatography; Analyte: 2,4,5-trichlorophenol; Matrix: aqueous and non-aqueous samples; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for 2,4,5-TRICHLOROPHENOL (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas chromatography method is described for simultaneous determination of 10 chlorinated phenols, incl 2,4,5-trichlorophenol. These phenols are found in the urine of persons exposed to hexachlorocyclohexane (BHC). The detection limit for each chlorophenol ranged between 4.9 and 18.6 ug/l.
A method for detection of trace chlorophenol residues, incl 2,4,5-trichlorophenol, in biological samples by quadrupole mass spectrometry with selected-ion monitoring (SIM) is described. Concn as low as 1.0 pmol/ml human urine were detected.
In muscle, fat, liver and kidney; limit of detection: 50 ug/kg; method: gas chromatography/electrochemical determination. In rat urine; limit of detection: 10 ug/L; method: gas chromatography/electrochemical determination. In tissue; limit of detection: 0.1 ug/kg; method: gas chromatography/electrochemical determination.
A method is described for isocratic high performance liq chromatography separation of chlorinated phenols, incl 2,4,5-trichlorophenol, from mouse liver /where animals were/ fed with hexachlorocyclohexane.
For more Clinical Laboratory Methods (Complete) data for 2,4,5-TRICHLOROPHENOL (6 total), please visit the HSDB record page.

Storage Conditions

Storage temp: ambient
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

When nonlethal levels of 2,4,5-trichlorophenol (0.2 mM) and the Cu(II)-bis(1,10-phenanthroline) complex [Cu(II)(OP)2] (0.1 microM) were combined, a remarkable synergistic cytotoxicity was observed as measured by the extent of bacterial inactivation. In contrast, no such synergism was observed for the combination of 2,4,5-trichlorophenol with the Cu(II)-bis(bathophenanthroline disulfonate) complex [Cu(II)(BPS)2] which has a chemical structure similar to Cu(II)(OP)2, except for the net charge. The synergism observed for 2,4,5-trichlorophenol and Cu(II)(OP)2 was found to be due to the neutralization of their opposite charge and formation of a lipophilic ternary complex which facilitated copper transport into the bacterial cells.
A 21% soln of 2,4,5-trichlorophenol in acetone increased the incidence of papillomas in mice pretreated with 7,12-dimethylbenz(a)anthracene. Carcinomas did not develop during the 16 week experiment.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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